molecular formula C18H18N2O6S B2682048 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448036-19-8

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2682048
CAS No.: 1448036-19-8
M. Wt: 390.41
InChI Key: TYCZWMWLTBXCPW-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that features a unique combination of benzofuran and oxazole moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.

    Oxazole Ring Formation: The oxazole ring is often formed through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Sulfonamide Introduction: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the employment of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups to the sulfonamide moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, the compound has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for further drug development.

Medicine

In medicine, the compound is being explored for its potential therapeutic effects. Its structural features suggest it could be useful in treating conditions such as infections and inflammatory diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and angelicin share the benzofuran core and have been used in treating skin diseases.

    Oxazole Derivatives: Compounds such as oxazolidinones are known for their antibacterial properties.

Uniqueness

What sets N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide apart is its combination of benzofuran and oxazole rings, along with the sulfonamide group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-20-14-9-13(3-5-17(14)26-18(20)22)27(23,24)19-10-15(21)11-2-4-16-12(8-11)6-7-25-16/h2-5,8-9,15,19,21H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCZWMWLTBXCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC4=C(C=C3)OCC4)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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